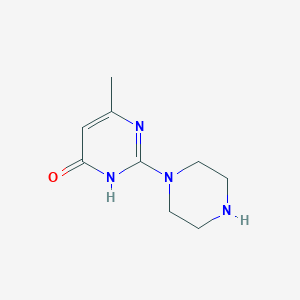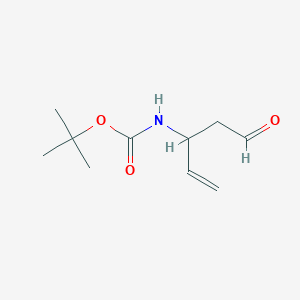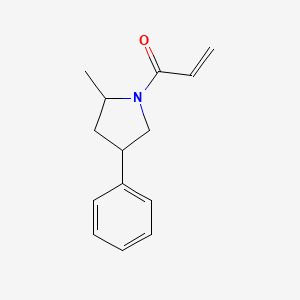![molecular formula C17H16FNO4 B2748661 [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate CAS No. 1794989-04-0](/img/structure/B2748661.png)
[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Research has explored the occurrence, fate, and behavior of parabens, which are structurally related to the compound , in aquatic environments. Parabens, like methylparaben and propylparaben, are used as preservatives in consumer products and are considered emerging contaminants. They are known to be biodegradable but remain ubiquitous in surface water and sediments, highlighting the environmental persistence and potential ecological impacts of similar compounds (Haman et al., 2015).
Health Aspects of Related Compounds
The health aspects of methyl paraben, a compound related to the one , have been extensively reviewed, indicating it is generally considered safe based on its widespread use and the absence of significant toxicity, carcinogenicity, or mutagenicity findings. This insight into the safety profile of structurally related compounds may inform considerations for the use and regulatory assessment of "[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate" in consumer products (Soni et al., 2002).
Synthetic Methods and Applications
Synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, which is an intermediate in the manufacture of pharmaceuticals like flurbiprofen, have been developed. These methods reflect the broader field of synthetic organic chemistry and its role in enabling the production of complex molecules for various applications, including drug development (Qiu et al., 2009).
Medical Imaging and Disease Treatment
Studies have also been conducted on the development of amyloid imaging ligands for Alzheimer's disease, showcasing the potential medical applications of complex organic molecules. Such research underscores the importance of chemical synthesis and compound development in advancing diagnostic and therapeutic tools for managing neurodegenerative diseases (Nordberg, 2007).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards associated with it.
Future Directions
This involves predicting the future applications of the compound based on its properties and current uses.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-14-7-4-6-12(9-14)17(21)23-11-16(20)19-10-13-5-2-3-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGQADVTRGJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)





![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)


![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)

